

In-Depth Technical Guide to the Physical Properties of Tetraiodosilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicon tetraiodide*

Cat. No.: *B083131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodosilane (SiI_4), also known as **silicon tetraiodide**, is a versatile inorganic compound with significant applications in organic synthesis and materials science, particularly in the semiconductor industry. Its utility as a precursor for high-purity silicon and various silicon-containing compounds necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of tetraiodosilane, supported by experimental data and characterization methodologies.

Core Physical Properties

Tetraiodosilane is a white, crystalline solid at room temperature and is highly sensitive to moisture and air.^[1] It possesses a characteristic acrid odor due to its reaction with moisture to liberate hydrogen iodide.^[2] The fundamental physical constants of tetraiodosilane are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	References
Molecular Formula	SiI_4	[1] [3]
Molecular Weight	535.70 g/mol	[1]
Appearance	Off-white powder or crystals	[1]
Melting Point	120 - 121 °C (248 - 250 °F; 393 - 394 K)	[2] [4]
Boiling Point	287 - 288 °C (549 - 550 °F; 560 - 561 K)	[2] [4]
Density (solid)	4.198 g/cm³	[4]
Vapor Pressure	< 1 mm Hg @ 25°C	[2]
Solubility	Reacts with water. Soluble in organic solvents.	[5] [6]

Molecular and Crystal Structure

Tetraiodosilane adopts a tetrahedral molecular geometry, with a central silicon atom covalently bonded to four iodine atoms.[\[1\]](#) X-ray diffraction studies have been instrumental in elucidating its precise solid-state structure.

Crystal Structure Data:

Parameter	Value	Reference
Crystal System	Cubic	[7]
Space Group	Pa-3	[7]
Si-I Bond Length	2.432(5) Å	[4]

The cubic crystal system and the specific space group (Pa-3) describe the symmetrical arrangement of the SiI_4 molecules in the solid state.[\[7\]](#) The Si-I bond length is a critical parameter for understanding the molecule's reactivity and stability.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of tetraiodosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (^1H) NMR is not applicable due to the absence of hydrogen atoms, Silicon-29 (^{29}Si) NMR spectroscopy is a powerful tool for characterizing tetraiodosilane. The chemical shift provides information about the electronic environment of the silicon atom.

Nucleus	Chemical Shift (δ)	Reference
^{29}Si	-350 ppm	[4]

The highly shielded nature of the silicon nucleus in tetraiodosilane, indicated by the significant upfield chemical shift, is a characteristic feature.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the Si-I bonds within the tetraiodosilane molecule. The frequencies of these vibrations are characteristic of the molecular structure and bonding.

Spectroscopy	Peak Position (cm^{-1})	Assignment
FT-IR	(Data not explicitly found in search results)	Si-I stretching and bending modes
Raman	(Data not explicitly found in search results)	Si-I stretching and bending modes

Note: While the use of IR and Raman for characterization is established, specific peak assignments for tetraiodosilane were not available in the provided search results.

Experimental Protocols

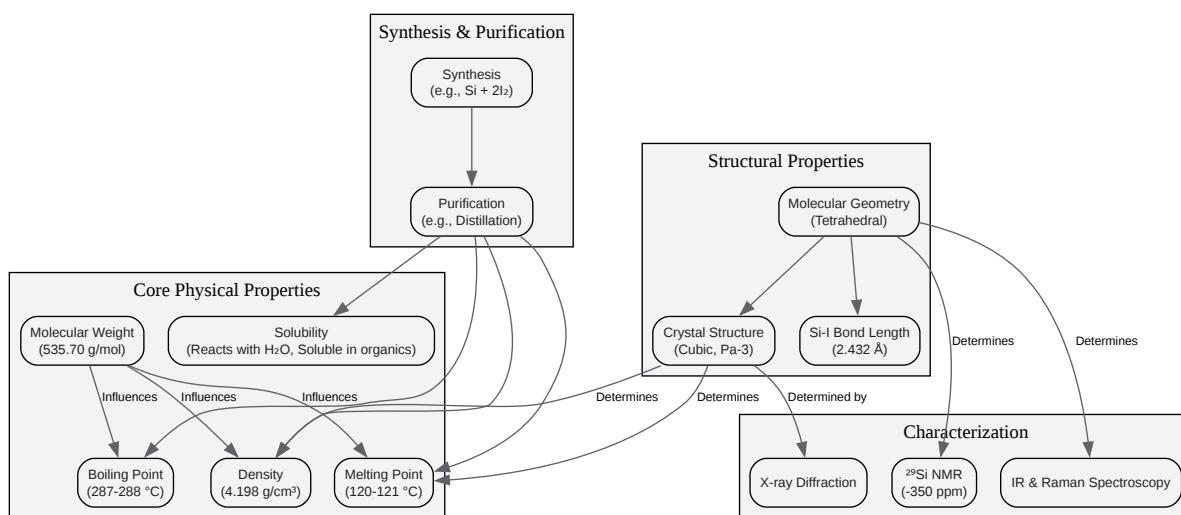
Synthesis of Tetraiodosilane

A common method for the synthesis of tetraiodosilane involves the direct reaction of elemental silicon with iodine.[\[5\]](#)

Reaction: $\text{Si} + 2\text{I}_2 \rightarrow \text{SiI}_4$

Experimental Procedure Outline:

- Apparatus Setup: A reaction tube (e.g., quartz) is charged with silicon powder. One end of the tube is connected to a source of iodine vapor, and the other end is connected to a condenser.
- Reaction Conditions: The silicon is heated to a high temperature (e.g., 200 °C) while iodine vapor is passed over it.[\[5\]](#)
- Product Collection: The volatile tetraiodosilane product sublimes and is collected in the cooler part of the apparatus or a condenser.
- Purification: The crude product can be purified by fractional distillation or sublimation to remove any unreacted starting materials or byproducts.[\[6\]\[8\]](#)


Characterization by Single-Crystal X-ray Diffraction

Determining the crystal structure of tetraiodosilane involves the following general steps:

- Crystal Growth: Suitable single crystals of tetraiodosilane are grown, typically from a supersaturated solution or by slow sublimation.
- Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the silicon and iodine atoms within the unit cell are then determined and refined to generate a precise three-dimensional model of the crystal structure.

Logical Relationships of Tetraiodosilane Properties

The physical properties of tetraiodosilane are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [patents.justia.com \[patents.justia.com\]](#)
- 3. [unige.ch \[unige.ch\]](#)
- 4. [pascal-man.com \[pascal-man.com\]](#)
- 5. [epub.ub.uni-muenchen.de \[epub.ub.uni-muenchen.de\]](#)
- 6. (29Si) Silicon NMR [[chem.ch.huji.ac.il](#)]
- 7. Single-crystal X-ray Diffraction [[serc.carleton.edu](#)]
- 8. [chem.rochester.edu \[chem.rochester.edu\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Tetraiodosilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083131#physical-properties-of-tetraiodosilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com